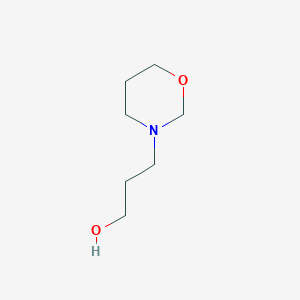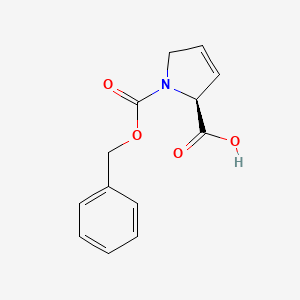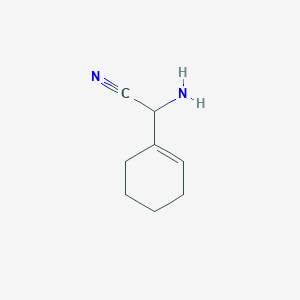
7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid involves multiple steps, typically starting with the preparation of the isoindole core. The key steps include:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethoxybenzyl Group: This step often involves nucleophilic substitution reactions where the trifluoromethoxybenzyl group is introduced to the isoindole core.
Oxidation and Functionalization: The final steps involve oxidation reactions to introduce the oxo group and further functionalization to attach the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents to the compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles, such as amines and thiols, are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or amines.
科学的研究の応用
7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxybenzyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the isoindole core can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
7-Methyl-1-oxo-2-(4-methoxybenzyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
7-Methyl-1-oxo-2-(4-chlorobenzyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid: Contains a chlorobenzyl group instead of a trifluoromethoxybenzyl group.
Uniqueness
The presence of the trifluoromethoxy group in 7-Methyl-1-oxo-2-(4-(trifluoromethoxy)benzyl)isoindoline-5-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
特性
分子式 |
C18H14F3NO4 |
|---|---|
分子量 |
365.3 g/mol |
IUPAC名 |
7-methyl-1-oxo-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindole-5-carboxylic acid |
InChI |
InChI=1S/C18H14F3NO4/c1-10-6-12(17(24)25)7-13-9-22(16(23)15(10)13)8-11-2-4-14(5-3-11)26-18(19,20)21/h2-7H,8-9H2,1H3,(H,24,25) |
InChIキー |
IZGHIRHMKPXRNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-(2-Aminoethyl)-3-pyridyl]ethylamine](/img/structure/B8502593.png)








![5-Butylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8502677.png)



